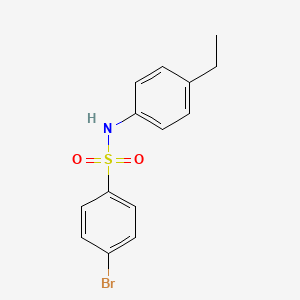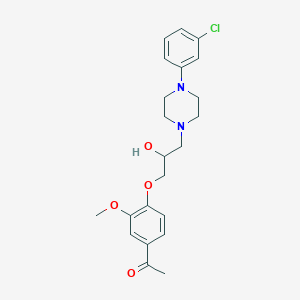
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a bromine atom attached to the benzene ring. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and Cu(I)-catalyzed cycloaddition of azido-alkynes has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced benzoxazepine derivatives, and substitution reactions can result in various substituted benzoxazepine compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain benzoxazepine derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one: This compound shares a similar structure but differs in the position of the bromine atom and the degree of hydrogenation.
2,2-Dimethyl-4-(E)-2-(4-methylphenyl)ethenyl-2,3-dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with different substituents on the benzene ring.
Uniqueness
8-Bromo-1,5-dihydro-4,1-benzoxazepin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry.
Propriétés
IUPAC Name |
8-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-6-4-13-5-9(12)11-8(6)3-7/h1-3H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIHNCYCIONKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)


![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)


![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)

